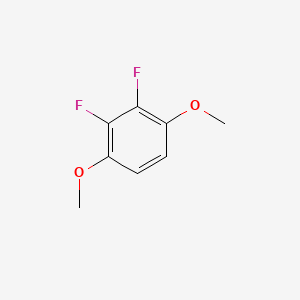
2,3-Difluoro-1,4-dimethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Difluoro-1,4-dimethoxybenzene is an organic compound with the molecular formula C8H8F2O2 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 2 and 3 positions, and two methoxy groups are attached at the 1 and 4 positions
作用机制
Target of Action
It is known to be used as a building block in various chemical reactions .
Mode of Action
As a chemical building block, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds .
Biochemical Pathways
As a building block in chemical synthesis, it may be involved in various biochemical pathways depending on the specific reactions it is used in .
Pharmacokinetics
As a chemical compound used in synthesis, its bioavailability would depend on the specific context and conditions of its use .
Result of Action
The molecular and cellular effects of 2,3-Difluoro-1,4-dimethoxybenzene’s action would depend on the specific reactions it is used in . As a building block in chemical synthesis, it contributes to the formation of new compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . These factors can affect the rate and outcome of the reactions it is involved in .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-1,4-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the fluorination of 1,4-dimethoxybenzene using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes the protection of hydroxyl groups, selective fluorination, and subsequent deprotection steps. The reaction conditions are optimized to achieve high yield and purity .
化学反应分析
Types of Reactions: 2,3-Difluoro-1,4-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield partially or fully reduced products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Quinones.
Reduction: Partially or fully reduced aromatic compounds.
Substitution: Amino or thiol-substituted derivatives.
科学研究应用
2,3-Difluoro-1,4-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of advanced materials, including polymers and coatings.
相似化合物的比较
- 1,4-Difluoro-2,5-dimethoxybenzene
- 2,5-Difluoro-1,4-dimethoxybenzene
- 2,3-Difluoro-1,5-dimethoxybenzene
Comparison: 2,3-Difluoro-1,4-dimethoxybenzene is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical reactivity and physical properties compared to its isomers. The presence of fluorine atoms at the 2 and 3 positions makes it more reactive towards nucleophilic substitution reactions, while the methoxy groups at the 1 and 4 positions enhance its solubility and stability .
属性
IUPAC Name |
2,3-difluoro-1,4-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCXXDDOQPRUGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














